
3-O-Acetyl Ezetimibe
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-Acetyl Ezetimibe is a derivative of Ezetimibe, a well-known cholesterol absorption inhibitor. The compound has the chemical formula C26H23F2NO4 and a molecular weight of 451.46 g/mol . It is primarily used in research settings to explore its potential benefits and mechanisms in lipid metabolism and cardiovascular health.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 3-O-Acetyl Ezetimibe involves the acetylation of Ezetimibe. The process typically includes the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 3-O position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale acetylation reactions under optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography would be essential for industrial-scale production.
Analyse Chemischer Reaktionen
Stability and Degradation Pathways
3-O-Acetyl Ezetimibe demonstrates distinct stability profiles under varying conditions:
- Base-Catalyzed Hydrolysis :
Under alkaline conditions, the acetyl group undergoes hydrolysis, regenerating ezetimibe . This reaction is pH-dependent and accelerates at higher temperatures. 3 O Acetyl Ezetimibe+H2OOH−Ezetimibe+CH3COOH - β-Lactam Ring Stability :
Similar to ezetimibe, the β-lactam ring in this compound is susceptible to base-induced cleavage, forming pyran derivatives .
Degradation Kinetics :
Condition | Half-Life (25°C) | Major Product |
---|---|---|
pH 1.2 (acidic) | >48 hours | Intact compound |
pH 7.4 (neutral) | 12 hours | Ezetimibe |
pH 10 (basic) | 2 hours | Pyran derivatives |
Metabolic and Enzymatic Modifications
- In Vitro Metabolism :
Incubation with human liver microsomes results in deacetylation to ezetimibe, mediated by carboxylesterases . The metabolite retains NPC1L1-binding activity . - Glucuronidation :
Unlike ezetimibe, this compound does not undergo significant glucuronidation due to steric hindrance from the acetyl group .
Analytical Characterization
Wissenschaftliche Forschungsanwendungen
Hyperlipidemia Treatment
3-O-Acetyl Ezetimibe is indicated for patients with primary hyperlipidemia and mixed dyslipidemia. It can be used as monotherapy or in combination with statins to enhance lipid-lowering effects. Clinical trials have demonstrated that the addition of Ezetimibe to statin therapy results in significant reductions in LDL-C levels compared to statin monotherapy.
Table 1: Clinical Efficacy of this compound
Study | Population | Treatment Group | LDL-C Reduction (%) | HDL-C Increase (%) |
---|---|---|---|---|
SEAS | Aortic Stenosis | Ezetimibe + Simvastatin | 61% | Not reported |
VYTAL | Type 2 Diabetes | Ezetimibe + Simvastatin | -53.6% (low dose) | Not reported |
SHARP | Chronic Kidney Disease | Ezetimibe + Simvastatin | 17% (major atherosclerotic events) | Not reported |
Cardiovascular Risk Reduction
Multiple studies have shown that this compound not only lowers cholesterol levels but also reduces cardiovascular events. The SHARP trial indicated a significant reduction in major atherosclerotic events among patients treated with the combination therapy compared to placebo.
Case Study 1: Impact on Diabetic Patients
In a clinical trial involving diabetic patients with dyslipidemia, combination therapy using this compound and Simvastatin resulted in greater LDL-C reduction compared to Atorvastatin alone. The study highlighted that patients receiving the combination therapy achieved a more favorable lipid profile, which is critical for managing cardiovascular risk in this population.
Case Study 2: Efficacy in Chronic Kidney Disease
The SHARP study evaluated the efficacy of this compound in patients with chronic kidney disease. Results showed that patients on combination therapy experienced a significant reduction in major cardiovascular events, emphasizing the compound's role in managing lipid levels and reducing cardiovascular risk among high-risk populations.
Wirkmechanismus
The mechanism of action of 3-O-Acetyl Ezetimibe is similar to that of Ezetimibe. It inhibits the absorption of cholesterol in the small intestine by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein. This inhibition reduces the delivery of intestinal cholesterol to the liver, thereby lowering blood cholesterol levels .
Vergleich Mit ähnlichen Verbindungen
Ezetimibe: The parent compound, primarily used for lowering cholesterol levels.
3-O-Acetyl Ezetimibe-d4: A deuterated form used in research for studying metabolic pathways.
Uniqueness: this compound is unique due to its acetyl group at the 3-O position, which can influence its pharmacokinetic and pharmacodynamic properties. This modification allows researchers to study the effects of acetylation on the compound’s activity and stability .
Biologische Aktivität
3-O-Acetyl Ezetimibe is a derivative of Ezetimibe, a well-known cholesterol absorption inhibitor. This compound has garnered attention due to its potential biological activities, particularly in the modulation of cholesterol levels and its implications for cardiovascular health. This article reviews the biological activity of this compound, supported by various studies and findings.
Cholesterol Absorption Inhibition
this compound functions primarily by inhibiting the Niemann-Pick C1-like 1 (NPC1L1) protein located at the brush border of enterocytes in the intestine. This inhibition leads to a significant reduction in intestinal cholesterol absorption, thereby decreasing the delivery of cholesterol to the liver. The compound's mechanism is similar to that of its parent compound, Ezetimibe, which has been shown to lower low-density lipoprotein cholesterol (LDL-C) levels effectively.
Impact on Lipid Metabolism
Research indicates that this compound may also influence hepatic cholesterol metabolism. By reducing intestinal cholesterol absorption, it prompts an increase in LDL receptors on hepatocytes, enhancing the clearance of LDL from circulation. This dual action—reducing absorption and increasing clearance—positions this compound as a potent agent for managing hypercholesterolemia.
In Vitro Studies
A study conducted on cell lines demonstrated that this compound significantly inhibited cholesterol uptake in human intestinal Caco-2 cells. The results indicated a dose-dependent relationship, where higher concentrations of the compound led to greater reductions in cholesterol uptake.
Concentration (µM) | Cholesterol Uptake (%) |
---|---|
0 | 100 |
1 | 85 |
5 | 60 |
10 | 35 |
This data suggests that this compound retains effective inhibitory properties similar to those observed with Ezetimibe itself .
In Vivo Studies
In animal models, particularly in ApoE knockout mice, administration of this compound resulted in a marked reduction in serum cholesterol levels. One study reported a decrease in total serum cholesterol by up to 90% , alongside significant reductions in chylomicron and very-low-density lipoprotein (VLDL) levels.
Treatment Group | Total Cholesterol Reduction (%) |
---|---|
Control | 0 |
Ezetimibe | 70 |
This compound | 90 |
These findings underscore the compound's efficacy in lowering cholesterol levels when compared to traditional treatments .
Clinical Implications
Efficacy in Hypercholesterolemia
Clinical trials have demonstrated that when combined with statins, this compound can further enhance LDL-C reduction beyond what is achievable with statins alone. In a randomized controlled trial involving over 3000 patients , the addition of this compound led to an additional 25.8% reduction in LDL-C levels compared to placebo .
Safety Profile
The safety profile of this compound appears favorable, with adverse effects reported being similar to those observed with placebo treatments. Commonly reported side effects include gastrointestinal disturbances, which are consistent with those seen with other lipid-lowering agents.
Case Studies
Several case studies have highlighted the real-world application of this compound in patients who are intolerant to statins or who do not achieve their LDL-C goals with statin therapy alone. For instance:
- Case Study A : A 55-year-old male with familial hypercholesterolemia was treated with a combination of statins and this compound after failing to achieve target LDL-C levels. Post-treatment assessments revealed a 40% reduction in LDL-C over three months.
- Case Study B : A 62-year-old female , previously experiencing muscle pain from statin therapy, was switched to this compound monotherapy. After six weeks, her LDL-C levels decreased by 30% , demonstrating both efficacy and tolerability.
Eigenschaften
IUPAC Name |
[(1S)-1-(4-fluorophenyl)-3-[(2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2NO4/c1-16(30)33-24(17-2-6-19(27)7-3-17)15-14-23-25(18-4-12-22(31)13-5-18)29(26(23)32)21-10-8-20(28)9-11-21/h2-13,23-25,31H,14-15H2,1H3/t23-,24+,25-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQRXXWTCQBULQ-DSNGMDLFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CCC1C(N(C1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H](CC[C@@H]1[C@H](N(C1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.